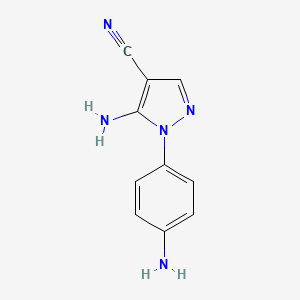

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

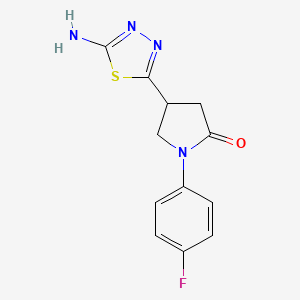

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a compound with the CAS Number: 1135324-00-3 and a molecular weight of 199.21 . It is a brown powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2 . This indicates the arrangement of atoms and bonds in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile are not available, it has been used in the synthesis of highly soluble phenylethynyl-endcapped oligoimides .Physical And Chemical Properties Analysis

This compound is a brown powder at room temperature . Its InChI code is 1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2 , which provides information about its molecular structure.Scientific Research Applications

- Summary : Highly soluble phenylethynyl-endcapped oligoimides were synthesized using a compound similar to the one you mentioned .

- Method : The oligoimides were synthesized from mixed thioetherdiphthalic anhydride isomers and 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane with 4-phenylethynylphthalic anhydride as a reactive endcapping agent .

- Results : The oligoimides exhibited very good processability with minimum melt viscosity lower than 60Pa·s at about 330 °C. The temperature of 5% weight loss was higher than 470 °C in both air and N2 atmosphere .

- Summary : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

- Method : The synthesis of these privileged scaffolds involves the use of 3-amino-1,2,4-triazole .

- Results : These compounds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Application in the Synthesis of Oligoimides

Application in the Synthesis of 1,2,4-Triazole-Containing Scaffolds

properties

IUPAC Name |

5-amino-1-(4-aminophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXUVSBXKHJNKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649579 |

Source

|

| Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

1135324-00-3 |

Source

|

| Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1293990.png)

![3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid](/img/structure/B1293992.png)

![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1293993.png)

![[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1293995.png)